molecular formula C13H9N3O3 B13880697 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoic acid

4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoic acid

Cat. No.: B13880697
M. Wt: 255.23 g/mol
InChI Key: OBPIVWDMEMDFKD-UHFFFAOYSA-N
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Description

4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoic acid is a heterocyclic compound that features an imidazo[4,5-b]pyridine core fused with a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid, followed by intramolecular cyclization . The resulting pyridine carboxylate can be transformed into various derivatives, including carboxylic acids, amides, and amines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and functional group transformations are likely to be applicable.

Chemical Reactions Analysis

Types of Reactions

4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The imidazo[4,5-b]pyridine core can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen atoms in the imidazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro or hydroxyl derivatives, while reduction can yield amines or other reduced forms.

Scientific Research Applications

4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoic acid involves its interaction with various molecular targets. The imidazo[4,5-b]pyridine core can interact with enzymes and receptors, modulating their activity. This interaction often involves the inhibition of specific pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoic acid is unique due to its specific combination of the imidazo[4,5-b]pyridine core with a benzoic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H9N3O3

Molecular Weight

255.23 g/mol

IUPAC Name

4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoic acid

InChI

InChI=1S/C13H9N3O3/c17-12(18)8-3-5-9(6-4-8)16-10-2-1-7-14-11(10)15-13(16)19/h1-7H,(H,17,18)(H,14,15,19)

InChI Key

OBPIVWDMEMDFKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC(=O)N2C3=CC=C(C=C3)C(=O)O)N=C1

Origin of Product

United States

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